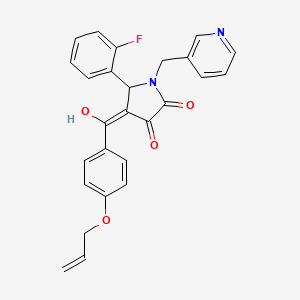

4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

説明

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam core with diverse substituents. Key structural features include:

- The allyloxy moiety may enhance solubility and reactivity compared to bulkier alkoxy groups.

- Pyridin-3-ylmethyl substituent: The pyridine ring contributes to hydrogen bonding and dipole interactions, distinguishing it from alkyl or hydroxyalkyl substituents in analogs.

The molecular formula is C27H21FN2O4, with a calculated molecular weight of 456.16 g/mol. While explicit data on its biological activity is absent in the provided evidence, structural analogs suggest roles in targeting enzymes or receptors requiring hydrophobic and polar interactions .

特性

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c1-2-14-33-19-11-9-18(10-12-19)24(30)22-23(20-7-3-4-8-21(20)27)29(26(32)25(22)31)16-17-6-5-13-28-15-17/h2-13,15,23,30H,1,14,16H2/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMICUZSCAIRXMP-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615271-37-9 | |

| Record name | 4-[4-(ALLYLOXY)BENZOYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the allyloxybenzoyl, fluorophenyl, and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

化学反応の分析

Types of Reactions

4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored as a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity.

類似化合物との比較

Comparison with Similar Compounds

A systematic comparison with structurally related compounds reveals critical differences in substituents, physicochemical properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Physicochemical Properties: The allyloxy group in the target compound and 618074-06-9 may improve solubility compared to methyl or ethoxy groups in analogs (e.g., Compounds 23, 41) . Fluorine position: The target compound’s ortho-fluorine (vs. Pyridin-3-ylmethyl substituent: Unlike hydroxypropyl groups (Compounds 23, 25, 41), this moiety introduces a heteroaromatic system, possibly enhancing interactions with biological targets via π-stacking or hydrogen bonding .

Synthetic Yields :

- Compound 41’s high yield (44%) contrasts sharply with Compound 25 (9%), suggesting that ethoxy and isopropyl groups may stabilize intermediates better than trifluoromethyl substituents .

- The target compound’s synthetic route is inferred to involve similar aldol condensation steps as in , though specific yields are unavailable .

Thermal Stability :

- Higher melting points (e.g., 246–248°C for Compound 23) correlate with rigid substituents like trifluoromethoxy, whereas flexible groups (e.g., ethoxy in Compound 41) reduce crystallinity .

生物活性

The compound 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolone core with various substituents that may influence its biological interactions. The structural formula is as follows:

The biological activity of this compound primarily arises from its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : There is evidence indicating that it may act as a modulator of GABA receptors, which are crucial for neurotransmission and have implications in anxiety and seizure disorders.

Pharmacological Effects

The pharmacological profile of the compound has been explored through various in vitro and in vivo studies:

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. For instance, it has shown efficacy against several cancer cell lines, including:

- Breast Cancer : In vitro assays demonstrated significant cytotoxic effects on MCF-7 cells.

- Lung Cancer : The compound exhibited growth inhibition in A549 lung cancer cells.

Neuroprotective Effects

Studies have indicated that the compound may possess neuroprotective properties. It appears to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on MCF-7 cells. IC50 value was 15 µM. | Indicates potential for development as a chemotherapeutic agent. |

| Study 2 | Assessed neuroprotective effects in a rat model of Alzheimer's disease. | Demonstrated reduction in amyloid-beta levels and improved cognitive function. |

| Study 3 | Investigated effects on GABA receptor modulation. | Showed enhanced binding affinity compared to traditional anxiolytics like diazepam. |

Research Findings

A range of studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, revealing selective cytotoxicity, particularly against breast and lung cancer cells.

- GABA Receptor Binding Studies : The binding affinity was assessed using radioligand assays, indicating that it binds effectively to the benzodiazepine site of GABA receptors, suggesting potential anxiolytic effects.

- Oxidative Stress Reduction : In models simulating oxidative stress, the compound demonstrated significant protective effects on neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。